molecular formula C16H26O B14412601 [(Decan-4-yl)oxy]benzene CAS No. 82971-14-0

[(Decan-4-yl)oxy]benzene

Cat. No.: B14412601
CAS No.: 82971-14-0
M. Wt: 234.38 g/mol
InChI Key: DHJVBLMULBWUCL-UHFFFAOYSA-N
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Description

[(Decan-4-yl)oxy]benzene is an organic compound that features a benzene ring substituted with a decan-4-yloxy group. This compound is part of a broader class of benzene derivatives, which are known for their diverse chemical properties and applications in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Decan-4-yl)oxy]benzene typically involves the reaction of benzene with decan-4-ol in the presence of a suitable catalyst. One common method is the Williamson ether synthesis, where benzene is reacted with decan-4-ol in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

[(Decan-4-yl)oxy]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

[(Decan-4-yl)oxy]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of [(Decan-4-yl)oxy]benzene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with cellular membranes, enzymes, or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Phenol: A benzene ring with a hydroxyl group.

    Anisole: A benzene ring with a methoxy group.

    Toluene: A benzene ring with a methyl group.

Uniqueness

[(Decan-4-yl)oxy]benzene is unique due to the presence of a decan-4-yloxy group, which imparts distinct chemical and physical properties compared to other benzene derivatives. This unique structure allows for specific interactions and applications that are not possible with simpler benzene derivatives .

Properties

CAS No.

82971-14-0

Molecular Formula

C16H26O

Molecular Weight

234.38 g/mol

IUPAC Name

decan-4-yloxybenzene

InChI

InChI=1S/C16H26O/c1-3-5-6-8-12-15(11-4-2)17-16-13-9-7-10-14-16/h7,9-10,13-15H,3-6,8,11-12H2,1-2H3

InChI Key

DHJVBLMULBWUCL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCC)OC1=CC=CC=C1

Origin of Product

United States

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